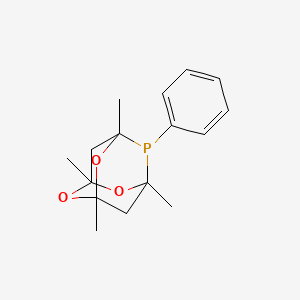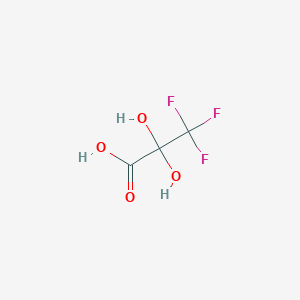
3,3,3-Trifluoro-2,2-dihydroxypropanoic acid
Vue d'ensemble
Description
3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is a chemical compound with the molecular formula C3H3F3O4 . It has an average mass of 160.049 Da and a monoisotopic mass of 159.998337 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 341.3±37.0 °C at 760 mmHg, and a flash point of 160.2±26.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Crystal Structure Analysis
3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is a fluorinated derivative of lactic acid. Its crystal structure has been studied, revealing features like the O=C—C—O(H) torsion angle and how molecules connect into sheets in the crystal via hydrogen bonds and C—H⋯O contacts (Gerber & Betz, 2013).
Biotransformation in Biological Systems
Studies have explored the biotransformation of related compounds in animal models. For instance, rabbits exposed to certain fluorocarbons showed predominant metabolites like N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, indicating a low extent of biotransformation of these compounds in rabbits (Schuster et al., 2010).
Enantiomer Preparation with Microorganisms
Microorganisms capable of enantioselectively hydrolyzing related compounds have been isolated. Shinella sp. R-6 and Arthrobacter sp. S-2 exhibit R- and S-selective hydrolysis activities, respectively, which can be utilized for preparing enantiomers of fluorinated compounds (Fuhshuku et al., 2014).
Chemical Synthesis and Characterization
Mosher's Acid, a derivative of this compound, has been studied for its potential as a chiral derivatizing agent. Crystallographic and spectroscopic characterization of this compound provide insights into its chemical properties and potential applications (Savich & Tanski, 2020).
Biocatalysis and Enzymatic Studies
A novel amidase from Burkholderia phytofirmans ZJB-15079 has been identified and used for kinetic resolution of related compounds to produce enantiomerically pure acids, important in pharmaceuticals. This study highlights the potential of biocatalytic synthesis for such compounds (Wu et al., 2017).
Hydration Studies in Restricted Environments
The hydration of pyruvic acid to its geminal-diol, closely related to this compound, has been investigated in water-restricted environments. This study provides insights into chemical reactions under limited water conditions (Maron et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid dust formation .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJNSLMDANMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385372 | |
| Record name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-14-9 | |
| Record name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


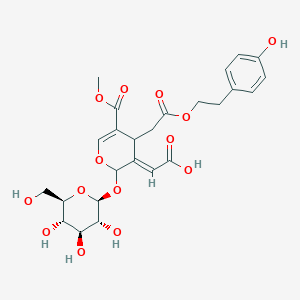
![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)

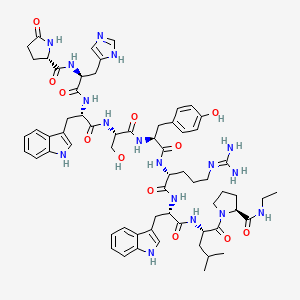
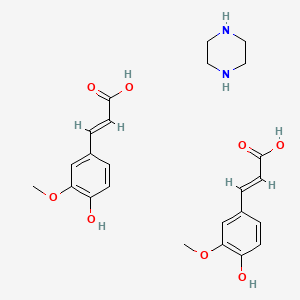
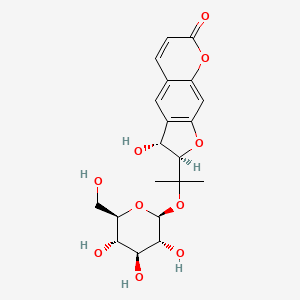
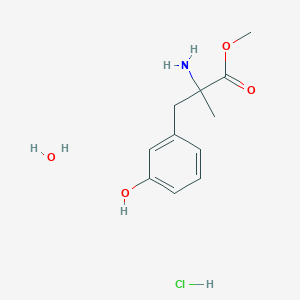




![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)

